beta-Cyanoethyl phosphorodichloridite

Oligonucleotide Synthesis Phosphate Protecting Groups Deprotection Kinetics

beta-Cyanoethyl phosphorodichloridite (CAS 76101-30-9), also referred to as 2-cyanoethyl phosphorodichloridite or CEPDC, is an organophosphorus compound classified as a phosphorodichloridite. It functions as a phosphitylating agent in the solid-phase synthesis of oligonucleotides, where it serves as a precursor for the generation of nucleoside phosphoramidite building blocks.

Molecular Formula C3H4Cl2NOP
Molecular Weight 171.95 g/mol
CAS No. 76101-30-9
Cat. No. B043553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Cyanoethyl phosphorodichloridite
CAS76101-30-9
Synonyms(2-Cyanoethoxy)dichlorophosphine; _x000B_Phosphorodichloridous Acid 2-Cyanoethyl Ester; 
Molecular FormulaC3H4Cl2NOP
Molecular Weight171.95 g/mol
Structural Identifiers
SMILESC(COP(Cl)Cl)C#N
InChIInChI=1S/C3H4Cl2NOP/c4-8(5)7-3-1-2-6/h1,3H2
InChIKeyZSJQVOIPLQDHCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-Cyanoethyl phosphorodichloridite (CAS 76101-30-9): Phosphitylating Reagent for Oligonucleotide Synthesis


beta-Cyanoethyl phosphorodichloridite (CAS 76101-30-9), also referred to as 2-cyanoethyl phosphorodichloridite or CEPDC, is an organophosphorus compound classified as a phosphorodichloridite [1]. It functions as a phosphitylating agent in the solid-phase synthesis of oligonucleotides, where it serves as a precursor for the generation of nucleoside phosphoramidite building blocks . The compound is characterized by its cyanoethyl protecting group, which is stable under the acidic conditions of the oligonucleotide synthesis cycle and can be removed under mild basic conditions during final deprotection .

Why beta-Cyanoethyl phosphorodichloridite (CAS 76101-30-9) Cannot Be Substituted by Generic Phosphorodichloridites


While phosphorodichloridites as a class serve as phosphitylating agents, the specific protecting group on the phosphorus atom dictates the stability, deprotection kinetics, and overall efficiency of the oligonucleotide synthesis process [1]. Substituting beta-cyanoethyl phosphorodichloridite with an analog containing a different protecting group (e.g., methyl or trichloroethyl) can lead to significant differences in coupling yields, depurination side reactions, and the ease of final oligonucleotide deprotection, directly impacting the quality and yield of the final nucleic acid product [1][2]. The following quantitative evidence details these critical performance differentiators.

Quantitative Differentiation of beta-Cyanoethyl phosphorodichloridite (CAS 76101-30-9) from Comparator Phosphitylating Agents


beta-Cyanoethyl vs. Methyl Phosphorodichloridite: Advantage in Deprotection Rate and Oligonucleotide Purity

In a comparative study of protecting groups for the phosphorodichloridite method, the cyanoethyl group was contrasted with the methyl group. The cyanoethyl protecting group, which is the core structural feature of beta-Cyanoethyl phosphorodichloridite, offers specific advantages in terms of deprotection [1]. While the methyl group is also noted for its utility, the cyanoethyl group is distinguished by its rapid and complete removal under standard basic deprotection conditions (e.g., aqueous ammonia), a critical factor for achieving high yields of biologically active oligonucleotides [1][2].

Oligonucleotide Synthesis Phosphate Protecting Groups Deprotection Kinetics

beta-Cyanoethyl Phosphorodichloridite vs. Trichloroethyl Phosphorodichloridite: Optimal Balance of Stability and Lability

A head-to-head comparison of phosphorodichloridite protecting groups revealed a trade-off between stability and lability [1]. The trichloroethyl group exhibits superior stability, making it less prone to premature cleavage during the synthesis cycle. In contrast, the cyanoethyl group, while less stable than trichloroethyl, is more labile, allowing for easier and faster final deprotection [1][2]. This property is crucial for efficient oligonucleotide synthesis, where rapid, mild deprotection minimizes side reactions and maximizes yield [2].

Phosphorodichloridite Stability Oligonucleotide Protecting Groups Solid-Phase Synthesis

Commercial Availability of High-Purity beta-Cyanoethyl Phosphorodichloridite: Minimizing Synthesis Impurities

The purity of the phosphitylating reagent is a critical parameter for successful oligonucleotide synthesis. beta-Cyanoethyl phosphorodichloridite is commercially available with a purity of ≥98% as determined by 31P NMR, ensuring minimal interference from side reactions during phosphoramidite preparation and subsequent oligonucleotide assembly [1]. In contrast, some alternative phosphorodichloridites may be supplied at lower purities (e.g., 88-89% by 31P NMR), which can introduce impurities that reduce coupling efficiency and complicate purification .

Phosphitylating Reagent Purity Oligonucleotide Synthesis Quality Control

beta-Cyanoethyl Phosphorodichloridite as a Precursor: Enabling High-Yield Oligonucleotide Synthesis via Phosphoramidite Chemistry

beta-Cyanoethyl phosphorodichloridite is a key precursor for the synthesis of deoxyribonucleoside phosphoramidites, the gold-standard building blocks for automated DNA/RNA synthesis [1]. When used as a starting material, it enables the production of phosphoramidites that routinely achieve stepwise coupling yields in excess of 99% on standard DNA synthesizers [2]. This high efficiency is a direct result of the cyanoethyl protecting group's favorable deprotection kinetics and the high purity of the starting dichloridite [1][2].

Phosphoramidite Synthesis Oligonucleotide Yield Solid-Phase Chemistry

Optimal Applications for beta-Cyanoethyl phosphorodichloridite (CAS 76101-30-9) in Nucleic Acid Research and Production


In-House Synthesis of High-Quality Nucleoside Phosphoramidites for Custom Oligonucleotide Production

For core facilities or oligonucleotide manufacturers seeking to synthesize their own phosphoramidite building blocks, beta-cyanoethyl phosphorodichloridite is the preferred starting material. Its established use as a precursor to cyanoethyl-protected phosphoramidites [1] directly enables the high-yielding (>99% stepwise) solid-phase synthesis of oligonucleotides, a critical performance metric [2]. The commercial availability of high-purity reagent (≥98%) further ensures that the resulting phosphoramidites are of sufficient quality for demanding research and therapeutic applications [3].

Synthesis of Oligonucleotides Requiring Mild and Rapid Final Deprotection

Researchers synthesizing oligonucleotides with sensitive modifications or those who require a streamlined workflow benefit from the cyanoethyl protecting group introduced by this reagent. The cyanoethyl group is known for its rapid and complete removal under mild basic conditions, such as treatment with concentrated ammonia [4]. This minimizes exposure to harsh deprotection conditions that could degrade the oligonucleotide or its modifications, leading to higher yields of the desired full-length product and simpler post-synthesis processing [4].

Optimization of Oligonucleotide Synthesis Protocols for Maximum Crude Purity

When developing or refining solid-phase oligonucleotide synthesis protocols, the choice of phosphitylating reagent precursor is a key variable. The use of high-purity beta-cyanoethyl phosphorodichloridite (≥98%) minimizes the introduction of impurities that can lead to truncated sequences or side products, thereby directly improving the crude purity of the synthesized oligonucleotide [3]. This reduces the burden on downstream purification steps, such as HPLC or PAGE, saving significant time and resources in both research and production settings.

Research and Development of Novel Phosphorus-Containing Biomolecules

Beyond standard oligonucleotides, beta-cyanoethyl phosphorodichloridite serves as a versatile phosphorylating agent in organic synthesis . Its reactivity can be harnessed for the development of novel phosphorus-containing compounds, including modified nucleic acids, phosphate prodrugs, and other bioactive molecules. The well-characterized stability and deprotection profile of its cyanoethyl group [4] provides a predictable and tunable handle for designing complex synthetic routes.

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